2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate)
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Overview
Description
2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is a chemical compound with the molecular formula C13H21NO4S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a methylbenzenesulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) typically involves the reaction of 2-hydroxy-3-(isopropylamino)propanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde Hydrochloride
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is unique due to its specific structural features and the presence of the methylbenzenesulphonate group.
Properties
CAS No. |
79881-85-9 |
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Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
[2-hydroxy-3-(propan-2-ylamino)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H21NO4S/c1-10(2)14-8-12(15)9-18-19(16,17)13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI Key |
JKDBIWMKHJPVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CNC(C)C)O |
Origin of Product |
United States |
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